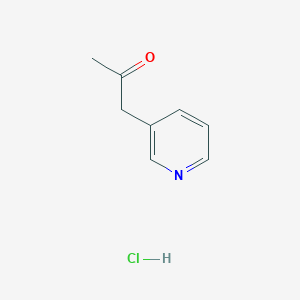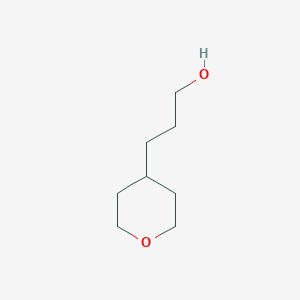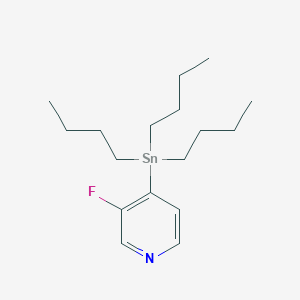
4-(2,6-Difluorophenyl)-4-oxobutyric acid
説明
4-(2,6-Difluorophenyl)-4-oxobutyric acid is a chemical compound that is part of a broader class of organic compounds known as fluorinated oxo acids. These compounds are characterized by the presence of fluorine atoms and a keto group (oxo group) within their molecular structure. The specific arrangement of fluorine atoms on the aromatic ring and the presence of the oxobutyric acid moiety suggest that this compound could have unique chemical and physical properties, as well as potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of fluorine-containing compounds, including those similar to 4-(2,6-Difluorophenyl)-4-oxobutyric acid, often involves the use of fluorinated precursors or the introduction of fluorine atoms into the molecular framework at a later stage. For instance, compounds with a difluorophenyl group can be synthesized starting from difluorophenol as a precursor, as indicated in the synthesis of bioisosteric analogues of gamma-aminobutyric acid (GABA) . The synthesis process may involve multiple steps, including protection and deprotection of functional groups, as well as various coupling reactions to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of fluorinated oxo acids is typically characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups. For example, the crystal structure of a related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was determined using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding and the conformation of the molecule . Similar techniques could be applied to analyze the structure of 4-(2,6-Difluorophenyl)-4-oxobutyric acid.
Chemical Reactions Analysis
Fluorinated oxo acids can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of heterocyclic compounds or as reagents in analytical chemistry. For instance, a related aroylacrylic acid compound has been used as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs . The presence of the fluorine atoms and the oxo group in 4-(2,6-Difluorophenyl)-4-oxobutyric acid could similarly influence its reactivity, making it a valuable compound for the development of new chemical transformations and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2,6-Difluorophenyl)-4-oxobutyric acid can be inferred from studies on related compounds. Fluorinated compounds often exhibit unique properties due to the high electronegativity and small size of fluorine atoms. These properties include increased lipophilicity, stability, and potential biological activity. For example, the use of 2,6-difluorophenol as a bioisostere of a carboxylic acid has been explored to increase the lipophilicity of drug candidates . The fluorine atoms in 4-(2,6-Difluorophenyl)-4-oxobutyric acid are likely to similarly affect its solubility, boiling and melting points, and potential for forming hydrogen bonds, which could be advantageous in various applications.
科学的研究の応用
Lawsone Biosynthesis
4-(2′-Carboxyphenyl)-4-oxobutyric acid, a compound related to 4-(2,6-Difluorophenyl)-4-oxobutyric acid, has been identified in the biosynthesis of lawsone, a naturally occurring compound in Impatiens balsamina. This discovery highlights its role in the biochemical pathways of plant secondary metabolites (Grotzinger & Campbell, 1974).
Electropolymerization
4-(3-pyrrolyl)-4-oxobutyric acid, structurally similar to 4-(2,6-Difluorophenyl)-4-oxobutyric acid, has been studied for its potential in electropolymerization. This process leads to the production of electroactive polymers and copolymers, emphasizing its applicability in advanced material science (Too et al., 1993).
Antibacterial Agents
Research on arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which include structures akin to 4-(2,6-Difluorophenyl)-4-oxobutyric acid, has led to the development of novel antibacterial agents. These compounds exhibit strong in vitro and in vivo antibacterial potency (Chu et al., 1986).
Synthesis of Aromatic-Aliphatic Polyamides
4-(2,6-Difluorophenyl)-4-oxobutyric acid and its derivatives have been explored in the synthesis of aromatic-aliphatic polyamides. This application in polymer chemistry underlines its versatility in material development (Thanuja & Srinivasan, 1988).
Development of Fluorescence Probes
Compounds related to 4-(2,6-Difluorophenyl)-4-oxobutyric acid have been used in the development of novel fluorescence probes for detecting reactive oxygen species. This application is significant in biological and chemical research for studying oxidative stress and related processes (Setsukinai et al., 2003).
Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis processes, specifically in the preparation of 3-acylacrylic acid building blocks. This indicates its potential in efficient and rapid chemical synthesis techniques (Tolstoluzhsky et al., 2008).
Molecular Docking and Structural Studies
Molecular docking and structural studies involving derivatives of 4-(2,6-Difluorophenyl)-4-oxobutyric acid have been conducted. These studies provide insights into the reactivity and potential biological activities of these compounds (Vanasundari et al., 2018).
特性
IUPAC Name |
4-(2,6-difluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-6-2-1-3-7(12)10(6)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKJZIUCLOKLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620936 | |
| Record name | 4-(2,6-Difluorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Difluorophenyl)-4-oxobutyric acid | |
CAS RN |
478162-62-8 | |
| Record name | 4-(2,6-Difluorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)




![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)